5,5-difluoro-N-phenylpentanamide
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Overview
Description
5,5-Difluoro-N-phenylpentanamide is an organic compound characterized by the presence of a difluoroalkyl group and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-difluoro-N-phenylpentanamide typically involves the introduction of fluorine atoms into the pentanamide structure. One common method is the fluorination of a precursor compound using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The process is optimized to achieve high yields and purity, making the compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 5,5-Difluoro-N-phenylpentanamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
5,5-Difluoro-N-phenylpentanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism by which 5,5-difluoro-N-phenylpentanamide exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
- 5,5-Difluoro-2-iodopentanamide
- 5,5-Difluoro-4-phenylbutanamide
- 5,5-Difluoro-3-methylpentanamide
Comparison: Compared to these similar compounds, 5,5-difluoro-N-phenylpentanamide is unique due to its specific substitution pattern and the presence of the phenyl group. This uniqueness can result in different chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H13F2NO |
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Molecular Weight |
213.22 g/mol |
IUPAC Name |
5,5-difluoro-N-phenylpentanamide |
InChI |
InChI=1S/C11H13F2NO/c12-10(13)7-4-8-11(15)14-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,14,15) |
InChI Key |
YXCNGVLIROGFOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCC(F)F |
Origin of Product |
United States |
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